Product packaging for (S)-2-methylmalate(Cat. No.:)

(S)-2-methylmalate

Cat. No.: B1238813
M. Wt: 146.1 g/mol
InChI Key: XFTRTWQBIOMVPK-YFKPBYRVSA-L
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Description

Contextualizing (S)-2-Methylmalate within Central Carbon Metabolism

This compound is an important intermediate in several metabolic routes, including the anaerobic metabolism of glutamate (B1630785) and the biosynthesis of isoleucine. nih.govacs.org It is formed through various enzymatic reactions, with its metabolic fate being highly dependent on the organism and the specific metabolic conditions.

One of the primary pathways involving this compound is the citramalate (B1227619) pathway , an alternative route for isoleucine biosynthesis. acs.orgpnas.org In this pathway, this compound is synthesized from the condensation of acetyl-CoA and pyruvate (B1213749), a reaction catalyzed by the enzyme citramalate synthase (CMS) . uga.edumdpi.com This pathway is particularly significant in certain bacteria and has been engineered in organisms like Escherichia coli for the production of biofuels and other chemicals. acs.orgasm.org

In some anaerobic bacteria, such as Clostridium tetanomorphum, this compound is an intermediate in the methylaspartate pathway for glutamate fermentation. nih.gov Here, glutamate is converted to mesaconate, which is then hydrated to form this compound. nih.govasm.org Subsequently, this compound is cleaved by This compound lyase (also known as citramalate lyase) to yield acetate (B1210297) and pyruvate. nih.govwikipedia.org

The metabolism of this compound is closely linked to the tricarboxylic acid (TCA) cycle , a central hub of cellular metabolism. The precursors for this compound synthesis, acetyl-CoA and pyruvate, are key metabolites that connect glycolysis to the TCA cycle. uga.edu Furthermore, the enzyme citramalate synthase competes with citrate (B86180) synthase, the first enzyme of the TCA cycle, for their common substrate acetyl-CoA. mdpi.comresearchgate.net This competition highlights the intricate regulation and interconnection of these metabolic pathways.

Another related pathway is the ethylmalonyl-CoA pathway , which is involved in acetate assimilation in various bacteria. nih.govnih.gov While distinct, this pathway shares intermediates that are structurally similar to those in the citramalate pathway, underscoring the modularity and evolutionary relationships between different metabolic networks in central carbon metabolism. nih.govnih.gov

Significance of Stereochemistry in Biological Systems Pertaining to this compound

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is of paramount importance in biological systems. solubilityofthings.comresearchgate.net Enzymes, being chiral macromolecules themselves, exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate. This principle is fundamental to the biological roles of this compound and its enantiomer, (R)-2-methylmalate.

The biosynthesis and subsequent metabolism of 2-methylmalate are strictly controlled by stereospecific enzymes. For instance, the citramalate synthase (CMS) from Methanococcus jannaschii specifically produces (R)-citramalate , while the enzyme found in apple fruit and yeast produces (S)-citramalate . pnas.orgasm.orgpnas.org This stereochemical difference dictates the subsequent metabolic fate of the molecule.

The enzyme This compound dehydratase (also known as mesaconate hydratase) specifically acts on this compound, catalyzing its dehydration to 2-methylfumarate (mesaconate). wikipedia.org Conversely, a different enzyme, (R)-2-methylmalate dehydratase , is required to process the (R)-enantiomer. google.com

This stereospecificity extends to the broader family of related enzymes. For example, citrate synthase , which catalyzes a similar condensation reaction in the TCA cycle, produces citrate with a specific stereochemistry. wikipedia.org The evolution of enzymes like citramalate synthase from the broader family of isopropylmalate and homocitrate synthases highlights how new enzymatic functions with distinct stereochemical outcomes can arise. asm.orgnih.gov

The table below summarizes the key enzymes involved in the metabolism of the stereoisomers of 2-methylmalate and their respective reactions.

EnzymeEC NumberSubstrate(s)Product(s)Stereospecificity
(R)-Citramalate synthase2.3.1.182Pyruvate, Acetyl-CoA(R)-2-Methylmalate, CoAProduces the (R)-enantiomer nih.gov
(S)-Citramalate synthase4.1.3.22Pyruvate, Acetyl-CoAThis compound, CoAProduces the (S)-enantiomer pnas.org
This compound lyase4.1.3.22This compoundAcetate, PyruvateActs on the (S)-enantiomer wikipedia.org
This compound dehydratase4.2.1.34This compound2-Methylfumarate, H₂OActs on the (S)-enantiomer wikipedia.org
(R)-2-Methylmalate dehydratase4.2.1.35(R)-2-MethylmalateMesaconate, H₂OActs on the (R)-enantiomer google.com
Isopropylmalate isomerase4.2.1.332-Isopropylmalate3-IsopropylmalateInvolved in leucine (B10760876) biosynthesis nih.gov

The precise control of stereochemistry ensures the fidelity and efficiency of metabolic pathways. In the context of isoleucine biosynthesis via the citramalate pathway, the correct stereoisomer of 2-methylmalate must be produced and subsequently transformed to yield the final amino acid. acs.orgasm.orgasm.org Any deviation in stereochemistry would lead to the formation of non-functional or even inhibitory intermediates, disrupting the metabolic flow. This highlights the critical role of stereochemical precision in maintaining cellular function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O5-2 B1238813 (S)-2-methylmalate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O5-2

Molecular Weight

146.1 g/mol

IUPAC Name

(2S)-2-hydroxy-2-methylbutanedioate

InChI

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2/t5-/m0/s1

InChI Key

XFTRTWQBIOMVPK-YFKPBYRVSA-L

SMILES

CC(CC(=O)[O-])(C(=O)[O-])O

Isomeric SMILES

C[C@](CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CC(CC(=O)[O-])(C(=O)[O-])O

Synonyms

alpha-methylmalate
citramalate
citramalate, (+-)-isomer
citramalate, (R)-isomer
citramalate, (S)-isomer
citramalic acid

Origin of Product

United States

Ii. Biosynthesis and Metabolic Pathways of S 2 Methylmalate

Pathways for the Formation of (S)-2-Methylmalate

The generation of this compound occurs through distinct metabolic routes, primarily associated with the breakdown of amino acids and the biosynthesis of others.

This compound is an integral part of the C5-branched dibasic acid metabolism. wikipedia.orggenome.jpuni-hamburg.de This metabolic pathway is involved in the breakdown of various C5-dicarboxylic acids. plos.orgnih.gov The enzyme this compound dehydratase plays a role in this pathway by converting this compound. wikipedia.orggenome.jp

In certain anaerobic bacteria, such as Clostridium tetanomorphum, this compound is a central compound in the fermentation of glutamate (B1630785) via the methylaspartate pathway. nih.govplos.orgoup.comnih.govuga.edu This pathway allows these organisms to use glutamate as a source of carbon and energy. oup.comnih.gov

The process begins with the conversion of (S)-glutamate to (2S,3S)-3-methylaspartate. oup.comnih.gov This is followed by the elimination of an ammonia (B1221849) group to produce mesaconate (also known as methylfumarate). oup.comnih.gov The hydration of mesaconate then yields this compound. oup.comnih.govresearchgate.net Finally, this compound is cleaved into acetate (B1210297) and pyruvate (B1213749). oup.comresearchgate.net

The conversion of mesaconate to this compound is a critical hydration reaction within the methylaspartate pathway. oup.comnih.govresearchgate.net This step is catalyzed by a specific hydratase enzyme. nih.govasm.org This reaction has been observed in cell extracts of Rhodospirillum rubrum as part of the citramalate (B1227619) cycle for acetate utilization. google.com Some class I fumarases, which are iron-sulfur cluster-containing enzymes, have been shown to promiscuously catalyze the hydration of mesaconate to this compound. plos.orgplos.org For instance, the class I fumarases FumA and FumB from Escherichia coli can hydrate (B1144303) mesaconate, although with lower efficiency compared to their primary substrate, fumarate (B1241708). plos.orgnih.gov

The enzyme responsible for the reversible hydration of mesaconate to form this compound is systematically known as this compound hydro-lyase (2-methylfumarate-forming) and is classified under EC number 4.2.1.34. wikipedia.orggenome.jpqmul.ac.uk It is commonly referred to as mesaconase or this compound dehydratase. wikipedia.orggenome.jpgoogle.comqmul.ac.ukgenome.jp

This enzyme belongs to the hydro-lyase family, which cleaves carbon-oxygen bonds. wikipedia.org Besides its primary reaction, it has been noted that this enzyme can also hydrate fumarate to produce (S)-malate. genome.jpqmul.ac.ukgenome.jpexpasy.org The activity of this enzyme has been studied in organisms like Clostridium tetanomorphum. genome.jpgoogle.com

Table 1: Enzyme Profile - this compound Dehydratase

Property Description References
Systematic Name This compound hydro-lyase (2-methylfumarate-forming) wikipedia.orggenome.jpqmul.ac.uk
Common Names Mesaconase, mesaconate hydratase, L-citramalate hydrolase wikipedia.orggenome.jpqmul.ac.ukgenome.jp
EC Number 4.2.1.34 wikipedia.orggenome.jpqmul.ac.ukgenome.jp
Reaction This compound ⇌ 2-methylfumarate + H₂O wikipedia.orggenome.jpqmul.ac.uk
Enzyme Class Lyase (specifically, hydro-lyase) wikipedia.org

| Metabolic Pathway | C5-Branched dibasic acid metabolism, Methylaspartate pathway | wikipedia.orggenome.jpplos.org |

This compound is also implicated in an alternative pathway for isoleucine biosynthesis, known as the citramalate or pyruvate pathway. nih.govasm.orgnih.gov This pathway is particularly important in some methanogenic archaea and certain bacteria like Geobacter sulfurreducens and Leptospira interrogans, serving as a threonine-independent route to produce the isoleucine precursor, 2-oxobutanoate. nih.govuga.eduasm.orguniprot.orgqmul.ac.ukasm.org

The initial and key step in this proposed isoleucine biosynthesis pathway is the condensation of pyruvate and acetyl-CoA. nih.govasm.orguniprot.org This reaction is catalyzed by the enzyme (R)-citramalate synthase (CimA), which has the EC number 2.3.3.21. nih.govasm.orgqmul.ac.uk The product of this condensation is (R)-citramalate, the (R)-enantiomer of 2-methylmalate. nih.govasm.orguniprot.org This enzyme exhibits high specificity for pyruvate. qmul.ac.uk The subsequent steps in this pathway would then convert (R)-citramalate into the necessary precursors for isoleucine synthesis. uniprot.orguniprot.org

Table 2: List of Chemical Compounds

Compound Name Other Names
This compound L-Citramalate, (S)-Citramalic acid
(R)-2-Methylmalate (R)-Citramalate, D-(-)-citramalate
(S)-Glutamate L-Glutamic acid
(2S,3S)-3-Methylaspartate
2-Oxobutanoate α-Ketobutyrate
Acetate
Acetyl-CoA
Fumarate
Glutamate
Isoleucine
Mesaconate Methylfumarate, (E)-2-methyl-2-butenedioic acid
Pyruvate
(S)-Malate L-Malic acid

Proposed Involvement in Isoleucine Biosynthesis (Citramalate Pathway)

Isomerization and Stereochemical Considerations in Isoleucine Pathway

This compound, also known as (S)-citramalate, is an important intermediate in the biosynthesis of the essential amino acid isoleucine in some organisms. oup.comwikipedia.org This pathway, distinct from the more common threonine-dependent route, utilizes a series of enzymatic reactions to construct the carbon skeleton of isoleucine. frontiersin.orgnih.gov

A key step in this pathway is the isomerization of (R)-2-methylmalate to β-methylmalate, a reaction catalyzed by an isopropylmalate/citramalate isomerase. nih.gov This enzyme exhibits broad specificity and is also involved in leucine (B10760876) biosynthesis. uniprot.orgebi.ac.ukuniprot.org The isomerization proceeds through a dehydration/hydration mechanism, with 2-methylmaleate (citraconate) as an intermediate. uniprot.orguniprot.org The stereochemistry of these reactions is critical, ensuring the correct configuration of the final isoleucine product.

The enzymes involved in this process, such as those from the LeuD family, are responsible for the reversible isomerization between 2-methylmalate and 3-methylmalate. ebi.ac.uk These enzymes play a crucial role in central metabolic pathways, contributing to the production of essential biomolecules. ebi.ac.uk

Degradation and Downstream Metabolic Fates of this compound

This compound is not only a biosynthetic intermediate but also a substrate for various degradative pathways, yielding important metabolic products.

One of the primary degradation routes for this compound is its cleavage into acetate and pyruvate. frontiersin.orgnih.govresearchgate.net This reaction is catalyzed by the enzyme citramalate lyase (EC 4.1.3.22). wikipedia.orgqmul.ac.uk This enzyme belongs to the family of oxo-acid-lyases, which are responsible for breaking carbon-carbon bonds. wikipedia.org The systematic name for this enzyme is (2S)-2-hydroxy-2-methylbutanedioate pyruvate-lyase (acetate-forming). wikipedia.orgqmul.ac.uk

Citramalate lyase has been studied in organisms like Clostridium tetanomorphum. oup.comwikipedia.org The enzyme can be separated into different components, some of which are shared with other enzymes involved in related metabolic pathways. qmul.ac.uk

This compound can be dehydrated to form 2-methylfumarate, a compound also known as mesaconate. oup.comwikipedia.orgresearchgate.net This reversible reaction is catalyzed by this compound dehydratase (EC 4.2.1.34), a hydro-lyase that cleaves carbon-oxygen bonds. wikipedia.orggoogle.com The systematic name for this enzyme is this compound hydro-lyase (2-methylfumarate-forming). wikipedia.org

Mesaconate can then be further metabolized. For instance, in some bacteria, mesaconate is part of the methylaspartate pathway for glutamate fermentation. researchgate.netnih.gov Interestingly, some class I fumarases have been shown to exhibit mesaconase activity, meaning they can hydrate mesaconate to (S)-citramalate. researchgate.netnih.gov

The metabolism of this compound is interconnected with propionate (B1217596) metabolism and the assimilation of acetyl-CoA. In some metabolic cycles, such as the proposed citramalate cycle, the condensation of acetyl-CoA and pyruvate forms citramalate. frontiersin.orgoup.comresearchgate.net This cycle is considered an alternative pathway for acetate assimilation in some organisms. frontiersin.orgresearchgate.net

The breakdown of this compound to pyruvate and acetate directly feeds into central metabolism. Pyruvate can be further metabolized through various pathways, while acetate, in the form of acetyl-CoA, is a key hub in cellular metabolism. The assimilation of acetyl-CoA is crucial for building complex molecules and for energy production. nih.gov In some bacteria, the metabolism of compounds like itaconate and mesaconate involves the conversion to (S)-citramalate, which is then cleaved to acetyl-CoA and pyruvate. nih.gov This highlights the role of this compound as a link between the degradation of specific compounds and the central metabolic pathways of the cell.

Data Tables

Table 1: Enzymes Involved in this compound Metabolism

Enzyme EC Number Reaction Metabolic Pathway
Citramalate Lyase 4.1.3.22 This compound → Acetate + Pyruvate Degradation
This compound Dehydratase 4.2.1.34 This compound ⇌ 2-Methylfumarate + H₂O Degradation, Biosynthesis

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s)
This compound (S)-Citramalate
(R)-2-Methylmalate (R)-Citramalate
2-Methylfumarate Mesaconate
2-Methylmaleate Citraconate
Acetate
Acetyl-CoA
β-Methylmalate
Glutamate
Isoleucine
Itaconate
Leucine
Propionate
Pyruvate

Iii. Enzymology and Reaction Mechanisms Involving S 2 Methylmalate

Detailed Mechanisms of (S)-2-Methylmalate Dehydratase (EC 4.2.1.34)

This compound dehydratase, also known as mesaconate hydratase or L-citramalate hydrolase, is a member of the hydro-lyase family of enzymes. ebi.ac.ukwikipedia.org It catalyzes the reversible stereospecific dehydration of this compound to 2-methylfumarate (mesaconate). wikipedia.orgqmul.ac.uk This reaction is a critical step in the C5-branched dibasic acid metabolism pathway and the fermentation of glutamate (B1630785) in certain anaerobic bacteria. wikipedia.orgnih.gov The systematic name for this enzyme is this compound hydro-lyase (2-methylfumarate-forming). wikipedia.orgqmul.ac.uk

The reaction proceeds via the removal of a water molecule from the substrate, creating a double bond and forming the product, 2-methylfumarate. The mechanism is analogous to that of other well-studied hydro-lyases like fumarase, involving acid-base catalysis to facilitate the elimination of the hydroxyl group and a proton from the substrate.

Stereospecificity of Hydration/Dehydration Reactions

The defining characteristic of this compound dehydratase is its strict stereospecificity. The enzyme exclusively acts on the (S)-enantiomer of 2-methylmalate. wikipedia.orgqmul.ac.uk The reverse reaction, the hydration of 2-methylfumarate (mesaconate), also proceeds with high fidelity to produce only this compound. plos.org

This stereoselectivity extends to other substrates. For instance, the enzyme can also catalyze the hydration of fumarate (B1241708), and in doing so, it specifically produces (S)-malate. qmul.ac.ukexpasy.orggenome.jp This consistent production of (S)-configured products from prochiral substrates underscores the precisely organized active site architecture, which dictates the orientation of the substrate and the direction of the chemical attack by the catalytic residues. This is in direct contrast to its counterpart, (R)-2-methylmalate dehydratase (EC 4.2.1.35), which acts on the (R)-enantiomer. bionity.comwikipedia.org

Enzyme Kinetics and Cofactor Requirements

This compound dehydratase belongs to the class I hydratases, which are characterized by an oxygen-sensitive [4Fe-4S] iron-sulfur cluster that is essential for catalytic activity. plos.org This cluster is believed to play a direct role in the catalytic mechanism, likely by coordinating the substrate's hydroxyl group to facilitate its removal. The related enzyme, (R)-2-methylmalate dehydratase, has also been shown to require iron as a cofactor. wikipedia.org

While detailed kinetic parameters for this compound dehydratase are not extensively documented under a single study, data from related enzymes provide insight. For example, the class I fumarase from Methylotuvimicrobium alcaliphilum, which also hydrates mesaconate to this compound, exhibits cooperative kinetics for this substrate. plos.org

Enzyme/OrganismSubstrateKinetic ParameterValue
Class I Fumarase (M. alcaliphilum)MesaconateS0.50.24 ± 0.02 mM plos.org
Class I Fumarase (M. alcaliphilum)MesaconateHill Coefficient (n)1.4 ± 0.1 plos.org
Class I Fumarase (M. alcaliphilum)MesaconateSpecific Activity81 ± 3 U/mg plos.org

S0.5 represents the substrate concentration at which the reaction velocity is half of the maximum, used for allosteric enzymes.

Enzymatic Interconversion with Other Metabolites

This compound does not exist in a metabolic vacuum. Its carbon skeleton can be sourced from or converted into other key metabolic intermediates through the action of isomerases and synthases, which often exhibit broad substrate specificity or, conversely, strict enantioselectivity.

Isopropylmalate Isomerase (LeuCD) and its Broad Specificity

Isopropylmalate isomerase, a heterodimeric enzyme complex composed of a large (LeuC) and a small (LeuD) subunit, is a key enzyme in the biosynthesis of leucine (B10760876). uniprot.orgebi.ac.uknih.gov However, its catalytic activity is not limited to isopropylmalate. It demonstrates broad substrate specificity, catalyzing the isomerization of 2-methylmalate to 3-methylmalate via a dehydration/hydration sequence, with 2-methylmaleate (citraconate) as an intermediate. uniprot.orguniprot.org This activity is integral to an alternative pathway for isoleucine biosynthesis. uniprot.orguniprot.org

The enzyme complex contains a [4Fe-4S] cluster essential for catalysis. uniprot.org Kinetic studies on the enzyme from the archaeon Methanocaldococcus jannaschii reveal its ability to act on various substrates, including the (R)-enantiomer of 2-methylmalate. uniprot.orguniprot.org While specific data for the (S)-isomer is not detailed in this study, the enzyme's general role in isomerizing 2-methylmalate is established. uniprot.orguniprot.org

SubstrateEnzyme SourceKm (μM)Vmax (μmol/min/mg)
(R)-2-MethylmalateM. jannaschii810 uniprot.orguniprot.org1.5 uniprot.orguniprot.org
2-MethylmaleateM. jannaschii80 uniprot.orguniprot.org15 uniprot.orguniprot.org
Racemic 2-IsopropylmalateM. jannaschii1900 uniprot.orguniprot.org4.2 uniprot.orguniprot.org
Racemic 3-IsopropylmalateM. jannaschii39 uniprot.orguniprot.org1.8 uniprot.orguniprot.org

Role of Citramalate (B1227619) Synthase (CimA, EC 2.3.1.182) in Enantioselective Synthesis

In contrast to the broad specificity of LeuCD, citramalate synthase (CimA) demonstrates strict enantioselectivity. This enzyme catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form 2-methylmalate. nih.govwikipedia.org Crucially, the product of this reaction is exclusively (R)-citramalate ((R)-2-methylmalate). nih.govebi.ac.ukuniprot.org

The discovery of CimA in methanogenic archaea and other bacteria revealed a novel pathway for isoleucine biosynthesis that bypasses the traditional threonine-dependent route. wikipedia.orguniprot.org The enzyme's strict stereochemical control highlights a key principle of metabolic engineering and biosynthesis: the ability of distinct enzymes to generate specific enantiomers of the same core molecule. While CimA does not produce the (S)-isomer, its role is paramount in discussions of methylmalate stereochemistry, as it provides the cell with a dedicated route to the (R)-enantiomer, which can then be acted upon by other enzymes like (R)-2-methylmalate dehydratase or LeuCD.

Enzyme/OrganismSubstrateKm (mM)Specific Activity
CimA (M. jannaschii)Pyruvate0.85 nih.gov2.9 μmol/min/mg nih.gov
CimA (M. jannaschii)Acetyl-CoA0.14 nih.gov2.9 μmol/min/mg nih.gov

Radical Mechanisms in Related Mutases Affecting Methylmalate Intermediates

The metabolic pathways involving methylmalate are not limited to lyase and synthase reactions. In certain anaerobic bacteria, the upstream synthesis of methylmalate precursors is driven by mutases that employ sophisticated radical-based mechanisms. A prominent example is found in the glutamate fermentation pathway of organisms like Clostridium cochlearium. ebi.ac.ukumich.edu

In this pathway, (S)-glutamate is converted to (2S,3S)-3-methylaspartate by glutamate mutase, a coenzyme B12 (adenosylcobalamin)-dependent enzyme. ebi.ac.uknih.govacs.org The mechanism is initiated by the homolytic cleavage of the coenzyme's cobalt-carbon bond, which generates a highly reactive 5'-deoxyadenosyl radical. umich.edu This radical then abstracts a hydrogen atom from the substrate (glutamate), creating a substrate radical. ebi.ac.ukumich.edu This radical intermediate undergoes a carbon-skeleton rearrangement, proposed to occur via a fragmentation-recombination mechanism involving acrylate (B77674) and a glycyl radical, to form the product radical (3-methylaspartyl radical). umich.eduresearchgate.net Finally, a hydrogen atom is returned from 5'-deoxyadenosine, yielding the product and regenerating the radical initiator. umich.edu

The (2S,3S)-3-methylaspartate is subsequently deaminated to form mesaconate, which is the direct precursor that is hydrated by this compound dehydratase to form this compound. nih.gov Therefore, this B12-dependent radical mutase is a critical initiating enzyme in a pathway that directly affects the flux towards this compound. This illustrates how complex radical chemistry is harnessed by enzymes to perform chemically challenging rearrangements, setting the stage for subsequent metabolic transformations.

Iv. Advanced Analytical Methodologies for S 2 Methylmalate Research

Application of Isotopic Labeling Studies in Elucidating Metabolic Flux

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing a quantitative measure of metabolic fluxes. frontiersin.orgwikipedia.org By introducing molecules enriched with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites, including (S)-2-methylmalate. creative-proteomics.com This approach offers profound insights into the dynamics of metabolic networks. frontiersin.org

Carbon-13 (¹³C) is a non-radioactive, stable isotope of carbon that is widely used in metabolic flux analysis. wikipedia.orgcreative-proteomics.com In the context of this compound, ¹³C-labeling studies are instrumental in defining its biosynthetic and catabolic routes. When cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, the labeled carbon atoms are incorporated into various metabolic intermediates. nih.gov The specific pattern of ¹³C enrichment in this compound and related metabolites can then be analyzed to map the flow of carbon and determine the relative activities of different pathways. frontiersin.orgwikipedia.org

For instance, studies in various microorganisms have utilized ¹³C-labeled precursors to investigate the biosynthesis of amino acids. In Dehalococcoides ethenogenes strain 195, ¹³C-labeling experiments using [1-¹³C]acetate and [2-¹³C]acetate helped to confirm that isoleucine is synthesized via the citramalate (B1227619) pathway, which involves (R)-2-methylmalate, an isomer of this compound. researchgate.netasm.org Similarly, in Roseobacter denitrificans, ¹³C-isotopomer labeling patterns in protein-derived amino acids revealed that isoleucine can be synthesized through both the threonine-dependent and the citramalate-dependent pathways. plos.org These studies underscore the power of ¹³C tracing to uncover and quantify the contributions of specific metabolic routes involving methylmalate isomers.

The analysis of ¹³C-labeled metabolites is typically performed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between different isotopologues (molecules that differ only in their isotopic composition). frontiersin.orgwikipedia.org

Spectroscopic Techniques for Structural and Stereochemical Analysis (Beyond Basic Identification)

Beyond simple detection, advanced spectroscopic methods are indispensable for the detailed structural and stereochemical characterization of this compound, especially within complex biological mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and concentration of metabolites in a sample. frontiersin.orgmdpi.com In metabolomics, ¹H NMR is the most commonly used nucleus due to its high sensitivity and ubiquity in metabolites. frontiersin.org NMR is particularly valuable for its ability to distinguish between isomers, including stereoisomers like this compound and (R)-2-methylmalate, which can be challenging for other methods. au.dk

The key advantages of NMR in metabolomics include:

High Reproducibility: NMR provides highly reproducible results, which is crucial for comparative studies. au.dk

Quantitative Accuracy: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification of metabolites. mdpi.com

Structural Elucidation: Two-dimensional (2D) NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, can be used to determine the chemical structure of unknown compounds and to resolve spectral overlap in complex mixtures. nih.gov

Stable Isotope Resolved Metabolomics (SIRM) by NMR, often using ¹³C-labeled tracers, is particularly powerful for tracing metabolic pathways. frontiersin.org It provides positional information about the labeled atoms within a molecule, offering a distinct advantage in deciphering metabolic transformations. frontiersin.org

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a cornerstone of metabolomics, used for both targeted (quantifying known metabolites) and untargeted (identifying all measurable metabolites) analyses. nih.govresearchgate.net MS is often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC) to enhance resolution and sensitivity. nih.govlcms.cz

Mass Spectrometry (MS) in Quantitative and Untargeted Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile metabolites like this compound, a chemical derivatization step is necessary to increase their volatility. nih.govnih.gov This typically involves converting polar functional groups into less polar derivatives. sigmaaldrich.cn For example, amino acids and organic acids are often converted to their methyl esters or trimethylsilyl (B98337) (TMS) ethers before GC-MS analysis. nih.govsigmaaldrich.cn

GC-MS provides excellent chromatographic separation and highly reproducible retention times, making it suitable for creating spectral libraries for metabolite identification. jchr.org In studies of amino acid biosynthesis, GC-MS analysis of derivatized amino acids has been used to determine their ¹³C-labeling patterns, providing insights into pathways involving methylmalate. researchgate.netasm.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a versatile and widely used platform in metabolomics due to its high sensitivity and applicability to a broad range of compounds without the need for derivatization. lcms.cznih.gov LC-MS is particularly well-suited for the analysis of polar and non-polar metabolites in complex biological samples. lcms.cz

In untargeted metabolomics, LC-MS can detect thousands of features in a single run, providing a comprehensive snapshot of the metabolome. biorxiv.org For quantitative studies, LC-MS can be used to measure the levels of specific metabolites, including this compound. For instance, an LC-MS-based metabolomics study identified changes in the serum levels of this compound in a rat model of gouty arthritis. nih.gov The analysis was performed using an ACQUITY UPLC system coupled with a Q Exactive mass spectrometer. nih.gov

Challenges in LC-MS analysis include matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, and the need for robust methods for metabolite identification. biorxiv.orgnih.gov High-resolution mass spectrometry (HRMS) is often employed to improve the accuracy of mass measurements and aid in the identification of unknown compounds. nih.gov

Interactive Data Table: Analytical Methods for this compound Research

This table summarizes the advanced analytical techniques discussed and their specific applications in the study of this compound.

Analytical TechniqueAbbreviationKey Application for this compound ResearchSample Preparation
Isotopic Labeling-Tracing metabolic pathways and quantifying metabolic flux. frontiersin.orgwikipedia.orgIntroduction of ¹³C-labeled substrates into the biological system. nih.gov
Nuclear Magnetic Resonance SpectroscopyNMRStructural and stereochemical analysis, quantification, and stable isotope resolved metabolomics (SIRM). frontiersin.orgmdpi.comau.dkMinimal, often just addition of a buffer. mdpi.com
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile derivatives to quantify and identify metabolites and their isotopic labeling patterns. researchgate.netasm.orgnih.govChemical derivatization to increase volatility. nih.govnih.gov
Liquid Chromatography-Mass SpectrometryLC-MSComprehensive profiling in untargeted metabolomics and quantification in targeted analysis. lcms.cznih.govnih.govOften involves protein precipitation and extraction. nih.gov

Chromatographic Separations for Enantiomeric Purity Assessment

The assessment of the enantiomeric purity of this compound relies heavily on chromatographic techniques capable of resolving chiral molecules. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a challenging analytical task. researchgate.net However, in a chiral environment, such as that provided by a chiral stationary phase (CSP) or through the formation of diastereomers with a chiral derivatizing agent, separation becomes achievable. researchgate.netwikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed for this purpose. chiralpedia.com

The direct approach involves the use of a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com CSPs can be based on various chiral selectors, including polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, proteins, and macrocyclic antibiotics. chiralpedia.commdpi.com The choice of CSP and the mobile phase composition are critical for achieving optimal separation. sigmaaldrich.comobrnutafaza.hr

The indirect approach involves the chemical reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. mdpi.com The derivatization step must be carefully controlled to avoid racemization.

A notable example of an indirect method for the analysis of 2-methylmalate (citramalic acid, CMA) enantiomers involves pre-column derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a study analyzing citramalic acid in apples, the enantiomers were derivatized with the chiral reagent benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2). mdpi.comsemanticscholar.org This reaction creates diastereomers that can be separated on a conventional octadecylsilica (C18) column. mdpi.comsemanticscholar.org The subsequent detection by MS/MS provides high sensitivity and selectivity. mdpi.comsemanticscholar.org

Detailed findings from this research demonstrated the successful separation of the derivatized enantiomers, with the (R)-CMA derivative eluting before the (S)-CMA derivative. semanticscholar.org The method was sensitive enough to detect the presence of (R)-CMA in apple samples. mdpi.comsemanticscholar.org

Below is a table summarizing the chromatographic conditions and results from this study.

ParameterValue
Chromatographic System High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column Octadecylsilica (ODS/C18)
Chiral Derivatizing Agent R-CIM-C2-NH2 (benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate)
Mobile Phase Gradient of 0.05% formic acid in water and 0.05% formic acid in acetonitrile
Detection Tandem Mass Spectrometry (MS/MS)
Retention Time (R-CMA derivative) 66.5 min semanticscholar.org
Retention Time (S-CMA derivative) 68.6 min semanticscholar.org
Resolution (Rs) 2.19 mdpi.comsemanticscholar.org
Separation Factor (α) 1.09 mdpi.comsemanticscholar.org

V. Genetic and Regulatory Aspects of S 2 Methylmalate Metabolism

Gene Identification and Characterization

The production of (S)-2-methylmalate is primarily associated with the citramalate (B1227619) cycle, an alternative pathway for isoleucine biosynthesis. Key genes involved in this pathway have been identified and characterized in various microorganisms.

Citramalate Synthase (cimA): The cimA gene encodes citramalate synthase, a pivotal enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalate. google.comuga.edu This enzyme is a homolog of 2-isopropylmalate synthase (LeuA), which is involved in leucine (B10760876) biosynthesis. uga.edu A notable characteristic of wild-type citramalate synthase is its sensitivity to feedback inhibition by L-isoleucine. uga.edu However, through directed evolution and screening, a mutant designated CimA3.7 was developed that exhibits improved activity and lacks this feedback inhibition. uga.edu The identification and characterization of cimA have been crucial for engineering microorganisms for the production of compounds derived from the citramalate pathway. researchgate.netnih.gov

Isopropylmalate Isomerase (leuCD): The leuCD genes encode the two subunits of the isopropylmalate isomerase complex. uga.eduescholarship.org This enzyme is responsible for the conversion of citramalate to 3-methylmalate. uga.edu In the context of isoleucine biosynthesis, it isomerizes 2-isopropylmalate to 3-isopropylmalate. uga.edu The leuCD complex can also act on citramalate, converting it to an analogous compound, which is a key step in the pathway. uga.edu

Dehydratase Genes: this compound dehydratase, also known as citramalate hydro-lyase, is another critical enzyme. It is classified under EC 4.2.1.35. google.com This enzyme catalyzes the dehydration of this compound. The gene leuC encodes the large subunit of 3-isopropylmalate/(R)-2-methylmalate dehydratase in organisms like Desulfotignum phosphitoxidans. uniprot.org

Table 1: Key Genes in this compound Metabolism

Gene Enzyme Function Organism Examples
cimA Citramalate Synthase Condensation of pyruvate and acetyl-CoA to (R)-citramalate Methanococcus jannaschii, Escherichia coli (engineered) uga.eduresearchgate.net
leuCD Isopropylmalate Isomerase Conversion of citramalate to 3-methylmalate Escherichia coli uga.eduresearchgate.net

Transcriptomic and Proteomic Studies on Associated Enzymes

Transcriptomic and proteomic analyses have provided deeper insights into the regulation and expression of enzymes involved in this compound metabolism under various conditions.

Transcriptomic Analysis: Integrated transcriptomic and metabolomic studies have revealed correlations between the expression of genes in the isoleucine biosynthesis pathway and the accumulation of related metabolites. For instance, in a study on duck meat color, this compound was identified as a differential metabolite, and its levels were associated with the expression of genes in amino acid metabolism pathways. mdpi.com In Dehalococcoides ethenogenes, transcriptomic analysis, combined with isotopomer labeling, confirmed the use of an alternate pathway for isoleucine synthesis from pyruvate via citramalate. nih.gov The genes for this pathway were found to be expressed at high levels throughout the growth cycle. nih.gov Similarly, in Torreya grandis nuts, transcriptomic analysis identified several key genes, including two TgIPMIs (3-isopropylmalate/(R)-2-methylmalate dehydratase small subunit), that were strongly associated with the accumulation of at least two amino acids. mdpi.com

Proteomic Analysis: Proteomic studies have been instrumental in identifying and quantifying the proteins involved in metabolic pathways related to this compound. Chemical proteomics, a powerful tool for studying protein interactions, has been employed to profile protein interactors of various metabolites. nih.govnih.gov While direct proteomic studies focusing solely on this compound are not extensively documented, broader proteomic analyses of cellular metabolism often encompass the enzymes of the citramalate pathway. For example, proteome analysis of chloroplasts from the moss Physcomitrella patens identified proteins involved in the biosynthesis of valine, leucine, and isoleucine, which is directly relevant to this compound metabolism. researchgate.net

Metabolic Engineering Strategies for Production or Pathway Manipulation

The understanding of the genetic and regulatory aspects of this compound metabolism has paved the way for various metabolic engineering strategies aimed at enhancing its production or manipulating the pathway for the synthesis of other valuable chemicals.

A primary strategy to increase the production of this compound and its derivatives is the overexpression of key enzymes in the biosynthetic pathway. Overexpressing a codon-optimized variant of the cimA gene (CimA*) from Methanococcus jannaschii in Escherichia coli, along with the endogenous EcLeuCD genes, led to the first-time production of 2-methylsuccinic acid, a derivative of the pathway intermediate citraconate. researchgate.net This demonstrates that boosting the expression of the initial and subsequent enzymes can effectively pull the carbon flux towards the desired product. researchgate.net In another study, the overexpression of a feedback-resistant cimA mutant (CimA3.7) in E. coli resulted in significant accumulation of citramalate. uga.edu

To further enhance the production of this compound, competing metabolic pathways that drain the precursor pool are often eliminated through gene knockouts. Since citramalate synthase utilizes pyruvate and acetyl-CoA, genes involved in the metabolism of these precursors are prime targets for deletion. uga.edu For example, knocking out genes such as ldhA (lactate dehydrogenase), gltA (citrate synthase), and ackA-pta (acetate kinase-phosphotransacetylase) in E. coli has been shown to redirect carbon flux towards citramalate production. uga.edu Specifically, a strain with deletions in gltA, leuC, and ackA-pta showed reduced acetate (B1210297) formation and increased citramalate production from glycerol. uga.edu

A more advanced strategy involves the concept of kinetic compartmentalization, which aims to mimic the substrate channeling found in natural metabolic systems without physical membrane separation. nih.govnih.gov This approach utilizes engineered enzymes with altered substrate specificities to kinetically isolate a synthetic pathway from competing native reactions. For instance, 2-methylcitrate dehydratase (PrpD), which naturally converts 2-methylcitrate, was engineered to preferentially catalyze the conversion of citrate (B86180) to cis-aconitate. nih.govnih.gov This strategy effectively secured the substrate for the desired pathway, leading to significantly improved production of itaconate, a downstream product. nih.govnih.gov While this specific example focuses on itaconate, the principle of kinetic compartmentalization holds great promise for optimizing pathways involving this compound by ensuring the efficient conversion of its precursors and intermediates.

Table 2: Compound Names Mentioned

Compound Name
This compound
Acetyl-CoA
cis-Aconitate
Citramalate
Citraconate
Citrate
3-Hydroxyisobutyric acid
Isoleucine
Itaconate
2-Ketobutyrate
Leucine
Malate
Mesaconate
Methacrylic acid
2-Methyl-cis-aconitate
2-Methylcitrate
3-Methylmalate
2-Methylsuccinic acid
Pyruvate
Succinyl-CoA

Vi. Biological and Biotechnological Significance of S 2 Methylmalate Pathways Excluding Clinical/human Trials

Role in Microbial Physiology and Adaptation

(S)-2-Methylmalate pathways are integral to the survival and metabolic flexibility of numerous microorganisms, enabling them to conserve energy, utilize diverse carbon sources, and synthesize essential amino acids.

In certain anaerobic bacteria, the fermentation of amino acids is a critical strategy for energy conservation. The methylaspartate pathway, utilized by several clostridia species such as Clostridium tetanomorphum for glutamate (B1630785) fermentation, prominently features this compound. annualreviews.orgnih.gov This pathway allows for the conversion of glutamate into products like acetate (B1210297), butyrate, carbon dioxide, and ammonia (B1221849). annualreviews.org The process begins with the rearrangement of (S)-glutamate to (2S,3S)-3-methylaspartate, which is then deaminated to form mesaconate. nih.gov The subsequent hydration of mesaconate yields this compound, a reaction catalyzed by an enzyme like this compound dehydratase (also known as mesaconate hydratase). nih.govresearchgate.netwikipedia.org This intermediate is then cleaved by citramalate (B1227619) lyase into acetate and pyruvate (B1213749). researchgate.netnih.gov

The pyruvate generated from this cleavage can be further oxidized to acetyl-CoA, which enters fermentation pathways to produce ATP, thus conserving energy for the cell. nih.govresearchgate.net This entire sequence is a key example of how anaerobic microbes derive energy from amino acid fermentation, with this compound serving as a crucial link. researchgate.netnih.gov The methylaspartate pathway, involving this compound, is one of two primary routes for glutamate fermentation in anaerobes, the other being the 2-hydroxyglutarate pathway. annualreviews.orgnih.govresearchgate.net The choice between these pathways can be influenced by environmental factors such as oxygen sensitivity; the coenzyme B12-dependent glutamate mutase in the methylaspartate pathway is more oxygen-tolerant than enzymes in the alternative pathway. nih.gov

Table 1: Key Reactions in the Methylaspartate Pathway of Glutamate Fermentation

StepReactant(s)Product(s)EnzymeOrganism Example
1 (S)-Glutamate(2S,3S)-3-MethylaspartateGlutamate mutaseClostridium tetanomorphum
2 (2S,3S)-3-MethylaspartateMesaconate + Ammonia3-Methylaspartate ammonia-lyaseClostridium tetanomorphum
3 Mesaconate + H₂OThis compound This compound dehydrataseClostridium tetanomorphum
4 This compound Acetate + PyruvateCitramalate lyaseClostridium tetanomorphum

This compound is an intermediate in pathways that allow bacteria to grow on various carbon sources, particularly C2 compounds like acetate and C5-dicarboxylic acids. asm.org For some bacteria that lack a functional glyoxylate (B1226380) cycle, such as the purple non-sulfur bacterium Rhodospirillum rubrum, an alternative pathway known as the citramalate cycle has been proposed for acetate assimilation. oup.comoup.comfrontiersin.org In this cycle, acetyl-CoA condenses with pyruvate to form citramalate, which is then converted through a series of reactions to generate glyoxylate and propionyl-CoA. oup.comoup.com

The bacterium Burkholderia xenovorans can utilize the C5-dicarboxylic acid mesaconate as its sole carbon and energy source. asm.orgnih.gov It metabolizes mesaconate by first hydrating it to this compound. asm.orgnih.gov This reaction is catalyzed by a promiscuous class I fumarase that also functions as a mesaconase. asm.orgnih.gov The resulting this compound is then activated to (S)-citramalyl-CoA and subsequently cleaved into acetyl-CoA and pyruvate, which are funneled into central metabolism. asm.orgnih.gov This demonstrates the role of the this compound pathway in expanding the substrate range of soil bacteria. asm.org Similarly, analysis of Dehalococcoides ethenogenes strain 195 suggests the functioning of a citramalate pathway for carbon assimilation from acetate. asm.org

While the canonical pathway for branched-chain amino acid (BCAA) synthesis is well-established, alternative routes exist in some microorganisms that involve citramalate. nih.govnih.gov In many methanogenic archaea, the primary pathway for isoleucine biosynthesis proceeds via the condensation of acetyl-CoA and pyruvate to form citramalate. nih.gov For instance, the enzyme (R)-citramalate synthase has been identified in Methanococcus jannaschii, catalyzing the formation of (R)-citramalate, an enantiomer of this compound, as a key step in isoleucine synthesis. nih.gov

In Rhodospirillum rubrum, the early production of citramalate during photoheterotrophic growth on reduced carbon sources has been linked to the isoleucine biosynthesis pathway. frontiersin.orgnih.gov It is suggested that this pathway could function as an electron sink to help maintain redox balance under certain metabolic conditions. frontiersin.orgnih.govresearchgate.net The isoleucine pathway can start with the formation of citramalate, highlighting a direct connection between this intermediate and BCAA metabolism. frontiersin.orgnih.gov The enzymes involved in BCAA synthesis are essential for the growth and survival of many bacteria, making these pathways a subject of significant research. nih.govcaldic.com

Carbon Source Utilization in Bacterial Species

Pathways in Plant Metabolism

Evidence suggests the presence of pathways involving methylmalate isomers in plants. In Arabidopsis thaliana, a C5-branched dibasic acid metabolism pathway has been described that takes place in the chloroplast stroma. pathbank.org This pathway involves the conversion of pyruvate into (R)-citramalate by an uncharacterized enzyme. pathbank.org Isopropylmalate isomerase then catalyzes the conversion of (R)-citramalate to citraconic acid, which is further metabolized. pathbank.org This pathway is linked to the biosynthesis of leucine (B10760876) and glucosinolates. pathbank.org

Research on cucumber under chilling stress also identified (R)-2-methylmalate as a differential metabolite associated with genes enriched in glyoxylate and dicarboxylate metabolism, as well as alanine, aspartate, and glutamate metabolism. nih.gov This indicates a potential role for methylmalate isomers in plant stress responses and central metabolism.

Potential as a Precursor in Industrial Biotechnology (non-clinical, chemical synthesis applications)

This compound (citramalate) is recognized as a valuable bio-based platform chemical with potential for conversion into industrially significant monomers. uga.edu Its production through microbial fermentation from renewable resources like glucose is an area of active research. uga.edu

Methacrylic acid and its esters, such as methyl methacrylate (B99206) (MMA), are large-volume commodity chemicals primarily used to produce polymers like polymethyl methacrylate (PMMA). uga.edugoogle.comnih.gov There is significant industrial interest in developing sustainable, bio-based routes to these monomers. uga.edunih.gov

This compound is a direct precursor for methacrylic acid. uga.edu The conversion can be achieved through a chemical dehydration step. uga.edu A proposed bio-based route involves the fermentative production of citramalate from sugars using metabolically engineered microorganisms, such as Escherichia coli, that overexpress a citramalate synthase gene (cimA). uga.edunih.gov The produced citramalate can then be enzymatically converted to mesaconic acid by this compound dehydratase, or it can be directly converted to methacrylic acid via chemical means such as base-catalyzed decarboxylation. uga.edugoogle.com This biochemical-chemical hybrid approach represents a promising alternative to traditional petroleum-based manufacturing processes. uga.edu

Table 2: Enzymes Involved in this compound Related Pathways

EnzymeEC NumberReactionMetabolic Pathway
(R)-Citramalate synthase2.3.3.-Acetyl-CoA + Pyruvate → (R)-Citramalate + CoAIsoleucine Biosynthesis
Citramalate lyase4.1.3.22(S)-Citramalate → Acetate + PyruvateGlutamate Fermentation
This compound dehydratase4.2.1.34This compound ⇌ Mesaconate + H₂OGlutamate Fermentation, Mesaconate Utilization
Isopropylmalate isomerase4.2.1.33(R)-Citramalate ⇌ Citraconic acid + H₂OC5-Branched Dibasic Acid Metabolism (Plants)
Itaconate-CoA transferase2.8.3.6(S)-Citramalate + Succinyl-CoA → (S)-Citramalyl-CoA + SuccinateMesaconate Utilization (promiscuous activity)
(S)-Citramalyl-CoA lyase4.1.3.25(S)-Citramalyl-CoA → Acetyl-CoA + PyruvateMesaconate Utilization

Intermediate in the Synthesis of Chiral Compounds

This compound, also known as (S)-citramalate, is a chiral molecule that serves as a valuable intermediate and building block in the synthesis of other chiral compounds. ontosight.aiontosight.ai Its stereospecific structure, featuring two carboxylic acid groups and a hydroxyl group at a chiral center, makes it a target for enzymatic and chemical transformations to produce molecules with specific three-dimensional arrangements. ontosight.aiontosight.ai The stereochemistry of such compounds is often critical for their biological activity and application in pharmaceuticals and agriculture. ontosight.aie-bookshelf.de

The utility of the citramalate pathway is exemplified in its application as a precursor for synthesizing more complex chiral molecules. ontosight.aiontosight.ai A significant example of this is its role in the engineered production of 2-methylsuccinic acid, a chiral C5-dicarboxylate. researchgate.net In this context, an isomer of this compound is enzymatically converted through a series of reactions to yield the target chiral product, demonstrating its potential as a starting point for creating versatile chiral synthons. researchgate.netresearchgate.net The development of biocatalytic processes using enzymes to produce chiral intermediates is a key area of research, aiming for sustainable and highly selective chemical synthesis. nih.govuva.nl

Production of 2-Methylsuccinic Acid

A significant biotechnological application of the citramalate pathway is the production of 2-methylsuccinic acid (2-MSA), a C5 branched-chain dicarboxylate identified as an attractive synthon for producing polymers used in bioplastics, coatings, and cosmetic solvents. researchgate.netresearchgate.netnih.gov As natural biosynthetic pathways for 2-MSA are lacking, researchers have engineered a novel, non-natural three-step pathway in microbial hosts like Escherichia coli. researchgate.netnih.gov

The conceived pathway begins with the condensation of two central metabolites, pyruvate and acetyl-CoA, to produce (R)-citramalate, an isomer of this compound. researchgate.netresearchgate.net This reaction is catalyzed by a citramalate synthase. The (R)-citramalate is then dehydrated to an intermediate, citraconate, by an isopropylmalate isomerase. researchgate.netresearchgate.net Finally, the citraconate is reduced to 2-methylsuccinic acid, a step mediated by an enoate reductase. researchgate.netresearchgate.net

Initial efforts using a codon-optimized citramalate synthase (CimA*) from Methanococcus jannaschii, endogenous E. coli isopropylmalate isomerase (EcLeuCD), and an enoate reductase (YqjM) from Bacillus subtilis resulted in the first microbial production of 2-MSA, achieving a titer of 0.35 g/L in shake flask experiments. nih.gov Subsequent research focused on optimizing this pathway by screening for more efficient enzymes. The identification and use of a new NAD(P)H-dependent enoate reductase (KpnER) from Klebsiella pneumoniae, which showed higher activity towards citraconate, increased the 2-MSA titer to 0.96 g/L. researchgate.netnih.gov Further optimizations, including enhancing cofactor regeneration, implementing microaerobic cultivation conditions, and engineering the host strain, successfully boosted the 2-MSA production to 3.61 g/L with a molar yield of 0.36, the highest reported titer in a microbial host. researchgate.netnih.gov

Table 1: Key Enzymes in the Engineered 2-MSA Biosynthetic Pathway

EnzymeGene(s)Source OrganismRole in Pathway
Citramalate SynthaseCimA*Methanococcus jannaschiiCondenses pyruvate and acetyl-CoA to form (R)-citramalate. researchgate.netnih.gov
Isopropylmalate IsomeraseEcLeuCDEscherichia coliDehydrates (R)-citramalate to citraconate. researchgate.netnih.gov
Enoate ReductaseYqjMBacillus subtilisReduces citraconate to 2-methylsuccinic acid. nih.gov
Enoate ReductaseKpnERKlebsiella pneumoniaeMore efficient alternative to YqjM for reducing citraconate. researchgate.netnih.gov

Table 2: Summary of 2-Methylsuccinic Acid (2-MSA) Production Titers

Engineering StepAchieved Titer (g/L)Molar YieldKey Improvement
Initial Pathway Construction0.35Not ReportedFirst microbial production of 2-MSA using CimA*, EcLeuCD, and YqjM. nih.gov
Improved Enoate Reductase0.96Not ReportedIncorporation of the more active KpnER enzyme. researchgate.netnih.gov
Pathway Optimization3.610.36Cofactor regeneration, microaerobic cultivation, and host strain engineering. researchgate.netnih.gov

Bioinformatic and Computational Approaches to Pathway Analysis

Bioinformatic and computational tools are indispensable for analyzing and engineering metabolic pathways involving this compound. These approaches allow for the simulation and prediction of metabolic fluxes, the identification of genetic targets for engineering, and the reconstruction of novel biosynthetic routes from genomic and biochemical data. frontiersin.orgnih.govresearchgate.net

Genome-Scale Metabolic Modeling

Genome-scale metabolic models (GSMMs) are comprehensive computational frameworks that represent the entire set of metabolic reactions in an organism. nih.gov These models are used to simulate cellular metabolism and predict growth rates and product formation under various conditions. For citramalate-related pathways, GSMMs of organisms like E. coli (e.g., the iJO1366 model) have been employed to design and optimize production. frontiersin.org By adding the citramalate synthesis reaction to the E. coli model, researchers can use techniques like Flux Balance Analysis (FBA) to predict optimal intracellular fluxes and bioreactor parameters that maximize citramalate productivity. frontiersin.org

Furthermore, advanced modeling approaches integrate kinetic information with traditional constraint-based models to enhance their predictive accuracy. researchgate.netbiorxiv.org This combination helps to define more realistic flux boundaries and can resolve issues such as the competition between cell growth and the production of a target chemical like citramalate. researchgate.netbiorxiv.org For instance, enriching a GSMM with kinetic data can solve flux bifurcations, leading to more realistic predictions of citramalate production rates. researchgate.netbiorxiv.org Model simulations have also been a driving force for biological discovery; in one case, model predictions motivated the successful experimental search for a citramalate synthase gene. nih.gov

Metabolic Pathway Reconstruction

Metabolic pathway reconstruction is the process of defining metabolic pathways based on genomic, enzymatic, and biochemical data. nih.govarxiv.org This process is fundamental to understanding native metabolism and for designing novel biosynthetic routes. The engineered pathway for 2-methylsuccinic acid is a prime example of metabolic reconstruction, where enzymes from different organisms were selected and assembled in E. coli to create a new, functional pathway. researchgate.netnih.gov

Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are critical resources for this work, providing detailed information on reactions, enzymes, and metabolites. arxiv.org For example, the KEGG database includes reactions involving this compound, such as its conversion to acetate and pyruvate, which can be used to reconstruct metabolic networks. arxiv.org The reconstruction of metabolic pathways is the foundational step for building the genome-scale models discussed previously. nih.gov These reconstructions allow for a systems-level analysis of metabolism, identifying potential bottlenecks and guiding metabolic engineering efforts to improve the production of desired compounds. researchgate.netnih.gov

Vii. Future Research Directions in S 2 Methylmalate Metabolism

Elucidation of Undiscovered Enzymes and Pathways

A primary frontier in the study of (S)-2-methylmalate metabolism is the identification and characterization of yet unknown enzymes and the metabolic pathways they constitute. In the anaerobic metabolism of glutamate (B1630785) by organisms like Clostridium tetanomorphum, this compound is a known intermediate. nih.gov Glutamate is converted to mesaconate, which is then hydrated to form this compound by this compound dehydratase (also known as mesaconate hydratase). nih.govresearchgate.net This is followed by the cleavage of this compound to pyruvate (B1213749) and acetate (B1210297) by citramalate (B1227619) lyase. nih.govresearchgate.net

However, the complete enzymatic cascade and its regulation are not fully understood in all organisms. For instance, in the C5-branched dibasic acid metabolism in Arabidopsis thaliana, while the conversion of pyruvate to (R)-citramalate is a known step, the specific enzyme catalyzing this reaction remains to be elucidated. pathbank.org The subsequent isomerization of (R)-citramalate to citraconic acid and then to D-erythro-3-methylmalate is catalyzed by isopropylmalate isomerase. pathbank.org The pathway concludes with the conversion of D-erythro-3-methylmalate to 2-ketobutyric acid by 3-isopropylmalate dehydrogenase. pathbank.org

Future research should focus on genome mining and functional genomics to identify novel enzymes involved in this compound synthesis and degradation in a wider range of organisms. This could reveal alternative biosynthetic routes or novel catabolic pathways, expanding our understanding of microbial and plant metabolic diversity. The discovery of new enzymes could also have significant implications for metabolic engineering and biocatalysis.

Advanced Enzymatic Characterization (Structure-Function Relationships)

A deeper understanding of the enzymes involved in this compound metabolism necessitates advanced characterization of their structure-function relationships. frontiersin.org This includes detailed kinetic analysis, determination of substrate specificity, and elucidation of their three-dimensional structures.

For example, this compound dehydratase (EC 4.2.1.34) is a key enzyme that catalyzes the reversible hydration of 2-methylfumarate to this compound. genome.jpwikipedia.org While its basic function is known, detailed structural studies could reveal the molecular basis for its substrate binding and catalytic mechanism. Similarly, the isopropylmalate isomerase in Methanocaldococcus jannaschii, which can act on both isopropylmalate and citramalate, presents an interesting case for studying enzyme promiscuity and evolution. nih.gov This enzyme, composed of large and small subunits, requires an iron-sulfur cluster for its activity. nih.gov

Future research employing techniques like X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods will be crucial. frontiersin.org Understanding how these enzymes have evolved to accommodate different substrates could provide a blueprint for protein engineering efforts aimed at creating novel biocatalysts. nih.gov

Novel Applications in Synthetic Biology and Metabolic Engineering

The pathways involving this compound offer significant potential for applications in synthetic biology and metabolic engineering. nih.gov By introducing and engineering these pathways in microbial hosts like Escherichia coli or yeast, it is possible to produce valuable chemicals and biofuels. nih.gov

One promising application is the production of 1-propanol. By constructing an artificial 2-ketobutyrate biosynthetic pathway from pyruvate via citramalate in Saccharomyces cerevisiae, researchers have successfully produced 1-propanol. nih.gov This engineered pathway involves the introduction of citramalate synthase (cimA) and other enzymes to channel carbon flux towards the desired product. nih.gov Another example is the biosynthesis of 2-methylsuccinic acid, a platform chemical with applications in polymers and solvents. researchgate.net A novel biosynthetic pathway has been established in E. coli where (R)-citramalate, produced from pyruvate and acetyl-CoA, is a key intermediate. researchgate.net

Future work in this area could focus on optimizing these engineered pathways by addressing metabolic bottlenecks, improving enzyme efficiency through protein engineering, and exploring different microbial chassis. nih.govnottingham.ac.ukuga.edu The development of sophisticated genetic tools and a deeper understanding of metabolic regulation will be key to unlocking the full potential of this compound metabolism for industrial biotechnology. uwo.camdpi.com

Comparative Biochemical Studies Across Diverse Organisms

Comparative biochemical studies of this compound metabolism across a wide range of organisms can provide valuable insights into the evolution and diversity of metabolic pathways. queensu.canih.gov While pathways like the glutamate fermentation route in Clostridium and the isoleucine biosynthesis pathway in some archaea and bacteria are relatively well-studied, the distribution and variation of these pathways in other organisms remain largely unexplored. nih.govfrontiersin.org

For example, the isoleucine biosynthesis pathway can proceed via threonine or through a pyruvate pathway involving citramalate. nih.govnih.gov Comparative analysis of the enzymes and regulatory mechanisms in organisms utilizing these different routes could reveal evolutionary adaptations to different environmental niches and metabolic needs. Furthermore, studying the metabolism of this compound in diverse organisms, from bacteria and archaea to plants and fungi, can uncover novel enzymatic activities and metabolic connections. mdpi.comresearchgate.net

Future research should employ a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, to compare the metabolic networks related to this compound in a variety of organisms. nih.govmdpi.com This will not only enhance our fundamental understanding of biochemistry and evolution but also identify new enzymatic tools and metabolic modules for synthetic biology applications.

Q & A

Q. What are the established methods for synthesizing (S)-2-methylmalate in laboratory settings?

this compound is typically synthesized via enzymatic or chemical routes. Enzymatic synthesis employs citramalate lyase (EC 4.1.3.22), which catalyzes the reversible cleavage of this compound into acetate and pyruvate . For chemical synthesis, stereoselective methods using chiral catalysts (e.g., organocatalysts or transition-metal complexes) are critical to ensure enantiomeric purity. Post-synthesis purification often involves ion-exchange chromatography or crystallization, with purity verified via NMR (¹H/¹³C) and chiral HPLC .

Q. How is this compound distinguished from its stereoisomers (e.g., (R)-2-methylmalate) in analytical workflows?

Chiral separation techniques are essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., amylose- or cellulose-based columns) resolves enantiomers based on differential binding affinities. Polarimetry or circular dichroism (CD) spectroscopy further confirms stereochemical identity. Mass spectrometry (MS) coupled with retention time data provides additional validation .

Q. What metabolic pathways involve this compound as an intermediate?

this compound is a key intermediate in the C5-branched dibasic acid metabolism pathway (KEGG map00660), where it participates in the citramalate cycle. This pathway is critical in methylotrophic bacteria (e.g., Methylobacterium extorquens) for assimilating one-carbon compounds. It also links to the methylcitrate cycle in eukaryotes, influencing propionate metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound-related enzymes?

Discrepancies in kinetic parameters (e.g., Km, Vmax) often arise from differences in assay conditions (pH, temperature) or enzyme sources. To address this:

  • Standardize assays : Use buffers and temperatures matching physiological conditions (e.g., pH 7.4, 298–310 K) .
  • Validate enzyme purity : SDS-PAGE and activity staining ensure no contaminating proteins skew results .
  • Meta-analysis : Apply statistical tools (e.g., Fisher’s ratio analysis) to compare datasets across studies and identify outliers .

Q. What experimental design considerations are critical for studying this compound’s role in microbial C1 metabolism?

  • Carbon source controls : Compare metabolic flux in Methylobacterium cultures grown on methanol vs. succinate to isolate this compound’s contribution to C1 assimilation .
  • Isotopic labeling : Use <sup>13</sup>C-methanol to track this compound biosynthesis via GC-MS or LC-MS metabolomics.
  • Knockout strains : Generate mcd or epm gene deletions to assess pathway redundancy .

Q. How can multi-omics approaches enhance understanding of this compound’s regulatory roles?

  • Transcriptomics : Identify genes co-expressed with citramalate lyase under varying carbon conditions.
  • Proteomics : Quantify enzyme abundance changes via SILAC or TMT labeling.
  • Metabolomics : Pair LC-MS data with flux balance analysis (FBA) to model pathway dynamics .

Methodological Guidance

Q. What are best practices for reporting this compound concentrations in complex biological matrices?

  • Sample preparation : Acidify extracts to stabilize labile intermediates; avoid freeze-thaw cycles .
  • Calibration curves : Use synthetic this compound standards spiked into blank matrices to account for matrix effects.
  • Data transparency : Report limits of detection (LOD), recovery rates, and intra-/inter-assay variability .

Q. How should researchers address variability in this compound’s thermodynamic properties across studies?

  • Replicate measurements : Conduct calorimetric (e.g., ITC) or equilibrium binding assays in triplicate.
  • Contextualize data : Compare with structurally related compounds (e.g., citramalate isomers) to identify trends in ΔG or ΔH values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.